

Application Notes and Protocols for ML-180 in Cancer Cell Line Treatment

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Compound of Interest

Compound Name: ML-180

Cat. No.: B159121

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Introduction

ML-180, also known as SR1848, is a potent and selective inverse agonist of the Liver Receptor Homolog-1 (LRH-1), a nuclear receptor implicated in the progression of various cancers.^{[1][2][3][4]} By inhibiting LRH-1, **ML-180** disrupts key signaling pathways involved in cancer cell proliferation, survival, and hormone biosynthesis. These application notes provide a summary of the effective concentrations of **ML-180** in different cancer cell lines and detailed protocols for its use in in vitro studies.

Data Presentation: Efficacy of ML-180 in Cancer Cell Lines

The optimal concentration of **ML-180** for inducing anti-cancer effects varies among different cancer cell lines. The following table summarizes the available quantitative data on the efficacy of **ML-180**.

Cell Line	Cancer Type	Efficacy Metric	Value (μM)	Citation
Huh-7	Hepatocellular Carcinoma	EC50	~2.8	[1]
General	Not applicable	IC50 (for LRH-1)	3.7	
Hepatic Cells (e.g., HepG2)	Hepatocellular Carcinoma	Effective Concentration Range	0.5 - 5.0	
MDA-MB-231	Breast Cancer (ER-negative)	Reported Antiproliferative Activity	-	
MCF-7	Breast Cancer (ER-positive)	Reported Antiproliferative Activity	-	
JEG3	Endometrial Cancer	Reported LRH-1 Inhibition	-	
VCaP, LNCaP	Prostate Cancer	Reported LRH-1 Inhibition	-	
Pancreatic Cancer Cell Lines	Pancreatic Cancer	Reported Antiproliferative Activity	-	

Note: The antiproliferative effects of **ML-180** have been observed in a range of cancer cell lines, although specific IC50/EC50 values are not always available in the literature. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell line of interest.

Experimental Protocols

Protocol 1: Determination of IC50 of ML-180 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of **ML-180** on adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- Cancer cell line of interest
- **ML-180** (SR1848)
- Dimethyl sulfoxide (DMSO), sterile
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA solution
- 96-well flat-bottom cell culture plates
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding:
 - Culture cells to ~80% confluency.
 - Harvest cells using Trypsin-EDTA and perform a cell count.
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.

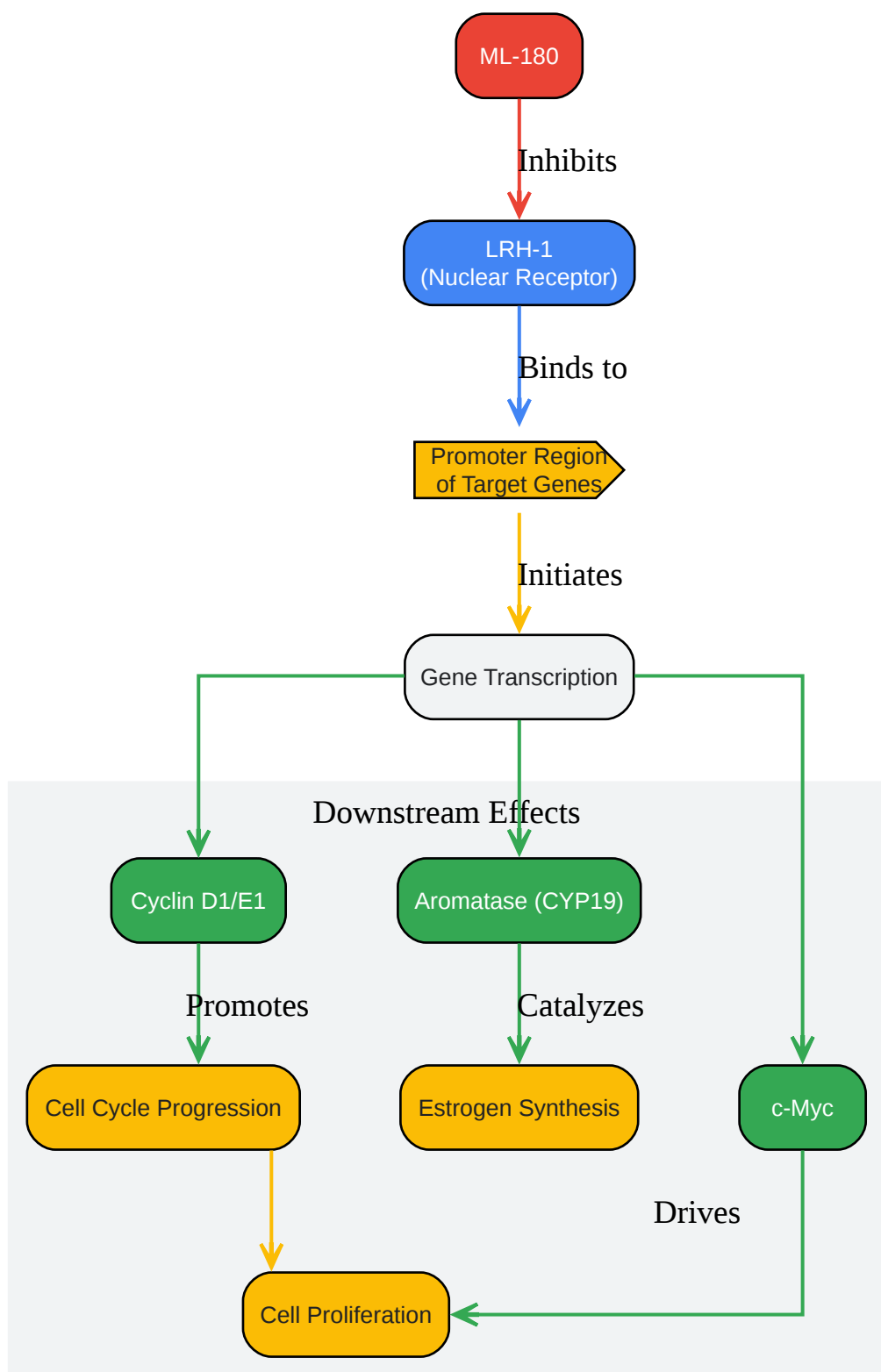
- Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- **ML-180** Stock Solution Preparation:
 - Prepare a 10 mM stock solution of **ML-180** by dissolving it in sterile DMSO.
 - Further dilute the stock solution with complete culture medium to prepare working concentrations. It is recommended to perform serial dilutions to create a range of concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM).
 - Prepare a vehicle control containing the same final concentration of DMSO as the highest **ML-180** concentration.
- Cell Treatment:
 - After 24 hours of incubation, carefully remove the medium from the wells.
 - Add 100 µL of the prepared **ML-180** working solutions and the vehicle control to the respective wells.
 - Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
- MTT Assay:
 - After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
 - Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
 - Carefully remove the medium containing MTT.
 - Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
 - Gently shake the plate for 15-20 minutes to ensure complete dissolution.
- Data Acquisition:
 - Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the **ML-180** concentration to determine the IC50 value using appropriate software.

Signaling Pathways and Experimental Workflows

LRH-1 Signaling Pathway Inhibition by ML-180

ML-180 acts as an inverse agonist of LRH-1, thereby inhibiting its transcriptional activity. This leads to the downregulation of key genes involved in cell cycle progression and steroidogenesis. The diagram below illustrates the proposed mechanism of action.

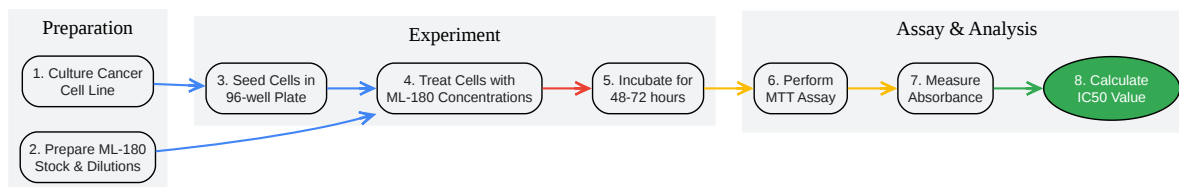


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Caption: **ML-180** inhibits LRH-1, downregulating target genes and cancer cell proliferation.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in determining the IC50 of **ML-180** in a cancer cell line.



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Caption: Workflow for determining the IC50 of **ML-180** in cancer cells.

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